H-D-Phe-Pip-Arg-pNA hydrochloride

Descripción general

Descripción

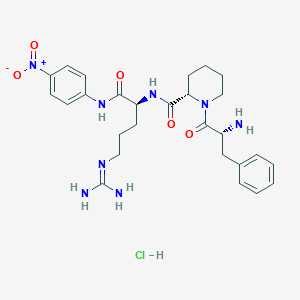

S-2238 (clorhidrato) es un sustrato cromógeno para la trombina, ampliamente utilizado en investigación bioquímica y clínica. Su nombre químico es H-D-Fenilalanil-L-pipecocil-L-arginina-p-nitroanilina diclorhidrato. El compuesto es conocido por su capacidad de liberar p-nitroanilina tras la escisión enzimática por la trombina, que se puede cuantificar mediante detección colorimétrica a 405 nm .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de S-2238 (clorhidrato) implica el acoplamiento de H-D-Fenilalanil-L-pipecocil-L-arginina con p-nitroanilina, seguido de la formación de la sal diclorhidrato. Las condiciones de reacción suelen incluir el uso de grupos protectores para garantizar reacciones selectivas en sitios específicos de la molécula. El producto final se purifica mediante cristalización o cromatografía para lograr una alta pureza .

Métodos de Producción Industrial

La producción industrial de S-2238 (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar una calidad y un rendimiento constantes. El compuesto se produce normalmente en grandes cantidades y se almacena en condiciones controladas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

S-2238 (clorhidrato) principalmente se somete a escisión enzimática por la trombina, lo que da como resultado la liberación de p-nitroanilina. Esta reacción es específica de la trombina y no ocurre con otras proteasas .

Reactivos y Condiciones Comunes

La reacción enzimática requiere la presencia de trombina y generalmente se lleva a cabo en una solución acuosa tamponada a pH fisiológico. La reacción se monitorea midiendo el aumento de la absorbancia a 405 nm, lo que corresponde a la formación de p-nitroanilina .

Productos Principales Formados

El producto principal formado a partir de la escisión enzimática de S-2238 (clorhidrato) es la p-nitroanilina, que se detecta colorimétricamente. El otro producto es H-D-Fenilalanil-L-pipecocil-L-arginina .

Aplicaciones Científicas De Investigación

Thrombin Activity Measurement

H-D-Phe-Pip-Arg-pNA hydrochloride is specifically designed as a chromogenic substrate for thrombin. It mimics the natural substrate of thrombin, allowing for sensitive and accurate measurement of thrombin activity in various biological samples. The cleavage of this substrate by thrombin releases p-nitroaniline (pNA), which can be quantitatively measured due to its chromogenic properties.

Case Study: Antithrombin III Assay

A study demonstrated the effectiveness of this compound in measuring antithrombin III (AT-III) activity. The assay showed high sensitivity and reproducibility, making it a valuable tool for diagnosing thrombophilia and monitoring anticoagulant therapy. The assay's simplicity allows it to be performed easily in clinical laboratories, providing rapid results essential for patient management .

Coagulation Diagnostics

The compound is part of a broader category of substrates used for coagulation enzyme assays. It is included in various diagnostic kits aimed at determining the activity levels of different coagulation factors, particularly those involved in the fibrinolytic pathway.

Substrate Toolbox for Coagulation Enzymes

This compound is highlighted among other chromogenic substrates that facilitate the detection of various coagulation enzymes. These substrates are crucial for developing diagnostic tests that assess bleeding disorders and monitor anticoagulation therapy .

Research Applications in Thrombosis and Hemostasis

Research utilizing this compound extends into studies on thrombosis and hemostasis, where it aids in understanding thrombin's role in clot formation and dissolution. Its specificity for thrombin makes it an essential tool for studying the dynamics of clotting processes and evaluating new anticoagulant drugs.

Example Research Findings

Recent studies have utilized this compound to explore the effects of novel anticoagulants on thrombin activity. By measuring the substrate cleavage rates before and after drug administration, researchers can assess the efficacy of these treatments in real-time .

Future Directions and Therapeutic Implications

The ongoing research into this compound suggests potential therapeutic applications beyond diagnostics. Its role in understanding coagulation pathways may lead to the development of targeted therapies for conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Potential Uses in Drug Development

Pharmaceutical researchers are investigating how modifications to H-D-Phe-Pip-Arg-pNA could enhance its efficacy or specificity for other proteases involved in coagulation or fibrinolysis, potentially leading to new therapeutic agents that can modulate these pathways more effectively .

Mecanismo De Acción

S-2238 (clorhidrato) actúa como sustrato para la trombina. Tras la escisión por la trombina, el compuesto libera p-nitroanilina, que se puede cuantificar por su absorbancia a 405 nm. Esta reacción es altamente específica para la trombina, lo que convierte a S-2238 (clorhidrato) en una herramienta valiosa para medir la actividad de la trombina. El objetivo molecular es la trombina, y la vía implica la hidrólisis del enlace peptídico entre la arginina y la p-nitroanilina .

Comparación Con Compuestos Similares

Compuestos Similares

H-D-Fenilalanil-L-pipecocil-L-arginina-p-nitroanilina acetato: Similar a S-2238 (clorhidrato) pero en forma de acetato.

Chromogenix S-2222: Un sustrato cromógeno para el Factor Xa.

Chromogenix S-2765: Otro sustrato cromógeno para el Factor Xa .

Singularidad

S-2238 (clorhidrato) es único debido a su alta especificidad para la trombina y su capacidad para proporcionar una lectura colorimétrica, lo que lo hace muy útil tanto en entornos de investigación como clínicos. Su estabilidad y facilidad de uso mejoran aún más su aplicabilidad en diversos ensayos .

Actividad Biológica

H-D-Phe-Pip-Arg-pNA hydrochloride, also known as S-2238, is a chromogenic substrate primarily used in biochemical assays to study thrombin activity. This compound has gained attention due to its specificity for thrombin and its role in measuring the activity of antithrombin-heparin cofactor (AT-III). The following sections detail its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₂₇H₃₇ClN₈O₅

- Molecular Weight : 589.09 g/mol

- CAS Number : 160192-34-7

The compound is characterized by a structure that mimics the N-terminal portion of the A alpha chain of fibrinogen, which is a natural substrate for thrombin. This structural similarity allows it to effectively compete with fibrinogen in biochemical assays.

This compound functions as a chromogenic substrate that releases a colored product upon cleavage by thrombin. The mechanism involves the hydrolysis of the peptide bond between arginine and p-nitroaniline (pNA), leading to an increase in absorbance at 405 nm, which can be quantitatively measured. This property is utilized in various assays to determine thrombin activity and assess the efficacy of anticoagulants.

Thrombin Inhibition Studies

Recent studies have focused on H-D-Phe-Pip-Arg-pNA as a lead structure for developing specific thrombin inhibitors. Research indicates that modifications to the substrate can enhance its specificity and potency against thrombin. For instance, derivatives containing aldehyde or aminoboronic acid functionalities have shown promising results as potent inhibitors, highlighting the compound's versatility in therapeutic applications .

AT-III Assays

The AT-III assay using this compound has been validated for its sensitivity and accuracy in measuring antithrombin activity. This assay is crucial for understanding anticoagulant therapy effectiveness, particularly in patients receiving heparin treatment. The chromogenic nature of this substrate allows for straightforward quantification of thrombin activity, making it a valuable tool in clinical laboratories .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of H-D-Phe-Pip-Arg-pNA in various experimental setups:

- Thrombin Activity Measurement : A study reported that using this compound provided reliable measurements of thrombin activity in both normal and pathological conditions, confirming its utility in clinical diagnostics .

- Inhibitor Development : Research aimed at synthesizing derivatives of H-D-Phe-Pip-Arg-pNA has led to the identification of new inhibitors with enhanced selectivity for thrombin, paving the way for potential therapeutic applications .

- Comparative Studies : Comparative analyses using different substrates revealed that H-D-Phe-Pip-Arg-pNA exhibited superior performance in terms of reaction kinetics and specificity towards thrombin compared to traditional substrates .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chromogenic Substrate | Yes |

| Specificity | High for thrombin |

| Main Application | Measuring AT-III activity |

| Assay Sensitivity | High |

| Potential Modifications | Aldehyde, aminoboronic acid derivatives |

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O5.ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H/t21-,22+,23+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVJZRYPLLHJL-FMVQVTEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.